1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea
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Overview
Description
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea is a synthetic organic compound that features a pyrazole ring substituted with a pyridine moiety and a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine group through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.
Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrazole or pyridine derivatives.
Scientific Research Applications
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of a particular kinase or enzyme involved in a disease pathway.
Material Science: It may contribute to the properties of a material through its structural features, such as rigidity or electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-butylurea: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may affect its solubility, binding affinity, and overall pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-6-16-14(20)17-10-12-8-13(18-19(12)2)11-5-4-7-15-9-11/h4-5,7-9H,3,6,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUMOLYEVINPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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